(6-(Trifluoromethyl)pyrimidin-4-yl)proline
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Overview
Description
(6-(Trifluoromethyl)pyrimidin-4-yl)proline is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a proline moiety
Preparation Methods
The synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)proline typically involves multiple steps. One common synthetic route starts with the preparation of the trifluoromethyl pyrimidine core, which can be achieved through the reaction of ethyl trifluoroacetoacetate with appropriate reagents . The proline moiety is then introduced through subsequent reactions, often involving amide bond formation . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
(6-(Trifluoromethyl)pyrimidin-4-yl)proline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-(Trifluoromethyl)pyrimidin-4-yl)proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyrimidin-4-yl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins . This can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
(6-(Trifluoromethyl)pyrimidin-4-yl)proline can be compared with other trifluoromethyl-substituted pyrimidine derivatives, such as:
- 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the trifluoromethyl group and proline moiety in this compound distinguishes it from these related compounds, offering distinct advantages in certain applications .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-8(15-5-14-7)16-3-1-2-6(16)9(17)18/h4-6H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHNDQFNAZPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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